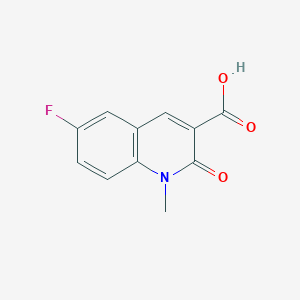

6-Fluoro-1-methyl-2-oxoquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

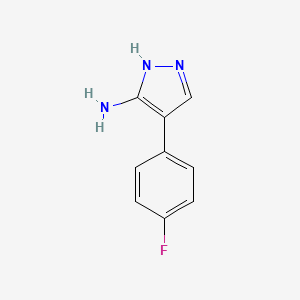

6-Fluoro-1-methyl-2-oxoquinoline-3-carboxylic acid (FQCA) is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of quinolone carboxylic acids, which are known for their antibacterial and antifungal properties. FQCA has been synthesized using various methods, and its mechanism of action has been studied extensively.

Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

This compound plays a significant role in the Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Fluoroquinolones

6-Fluoro-1-methyl-2-oxoquinoline-3-carboxylic acid is used in the synthesis of fluoroquinolones . Fluoroquinolones are a family of antibacterials that exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .

Antibacterial Essential Medicines

The compound is used in the design of antibacterial essential medicines . Understanding and optimizing the intrinsic characteristics of a five-membered heterocycle can help the development of antibacterial drugs with improved activity, pharmacokinetic profile, and safety .

Intermediate in Drug Synthesis

It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug .

Fluorescence Enhancement

A novel fluorescence enhancement-type derivatizing reagent for amino compounds, 6,7-difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid (FMQC), was developed . FMQC reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives having high photo-and thermo-stabilities .

Mecanismo De Acción

Target of Action

The primary targets of 6-Fluoro-1-methyl-2-oxoquinoline-3-carboxylic acid, a member of the fluoroquinolone family, are bacterial DNA-gyrases . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting bacterial DNA-gyrases . This inhibition disrupts the supercoiling process of bacterial DNA, which is crucial for DNA replication and transcription . As a result, the bacterial cell cannot reproduce or function properly, leading to cell death .

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria . By inhibiting DNA-gyrases, the compound prevents the unwinding of the DNA helix, a necessary step in DNA replication . This disruption leads to the cessation of bacterial growth and proliferation .

Pharmacokinetics

They are widely distributed in the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular effect of the compound’s action is the inhibition of bacterial DNA-gyrase, leading to the disruption of DNA replication . On a cellular level, this results in the inhibition of bacterial growth and proliferation, ultimately leading to bacterial cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of metal ions can influence the action, efficacy, and stability of fluoroquinolones . For instance, alkaline pH can enhance the antibacterial activity of fluoroquinolones, while the presence of divalent cations like magnesium and calcium can decrease their activity by forming chelate complexes .

Propiedades

IUPAC Name |

6-fluoro-1-methyl-2-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-13-9-3-2-7(12)4-6(9)5-8(10(13)14)11(15)16/h2-5H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJIAFSVLHUQLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C=C(C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2393975.png)

![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2393976.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2393979.png)

![Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B2393982.png)

![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2393996.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2393997.png)